

A Spectroscopic Comparison Guide to 1,2-Indolinedicarboxylate Derivatives

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Compound of Interest

Compound Name: 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

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This guide provides an in-depth spectroscopic comparison of 1,2-indolinedicarboxylate derivatives, designed for researchers, scientists, and professionals in drug development. The structural elucidation of these compounds is critical, and this document outlines the key spectroscopic features and methodologies to ensure accurate characterization. The structural integrity of these derivatives is paramount in their application, and modern spectroscopic techniques such as FT-IR, ^1H -NMR, ^{13}C -NMR, and GC-Mass spectral analyses are indispensable for validating their synthesis.^[1]

Introduction to 1,2-Indolinedicarboxylate Derivatives

1,2-Indolinedicarboxylate derivatives represent a vital class of heterocyclic compounds, serving as foundational scaffolds in numerous natural products and pharmacologically significant molecules.^[2] The defining feature of this class is a rigid bicyclic indoline core, functionalized at the nitrogen (N-1) and the adjacent carbon (C-2) with carboxylate moieties. This arrangement provides a versatile platform for chemical modification, leading to a broad spectrum of physicochemical and biological activities. A thorough spectroscopic analysis is crucial for confirming the molecular structure and assessing the purity of these synthesized derivatives. This guide offers a comparative analysis using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the cornerstone for the unambiguous structural determination of organic molecules, offering unparalleled insight into the carbon-hydrogen framework. For 1,2-indolinedicarboxylate derivatives, both ^1H and ^{13}C NMR are fundamental for a complete characterization.

^1H NMR Spectroscopy: Mapping the Protons

The ^1H NMR spectrum provides precise information regarding the electronic environment of each proton in the molecule, allowing for the assembly of its structural fragments.

Expected Chemical Shifts (δ) in CDCl_3 :

- **Aromatic Protons (H-4, H-5, H-6, H-7):** These protons are typically observed in the downfield region of δ 6.8-7.6 ppm. Their precise chemical shifts and coupling patterns are diagnostic of the substitution pattern on the aromatic ring.
- **H-2 Proton:** The methine proton at the C-2 position is a key diagnostic signal, resonating between δ 4.5-5.5 ppm. Its chemical shift is sensitive to the nature of the ester group at C-2 and the substituent at the N-1 position.
- **H-3 Protons:** The two diastereotopic protons on the C-3 carbon of the five-membered ring typically appear as a complex multiplet in the range of δ 2.5-3.5 ppm.
- **Ester Protons:** The protons associated with the ester functionalities exhibit characteristic signals. For instance, the methyl protons of a dimethyl ester will appear as a sharp singlet around δ 3.7-3.9 ppm. For a diethyl ester, a quartet around δ 4.1-4.3 ppm (for the $-\text{OCH}_2-$ group) and a triplet around δ 1.2-1.4 ppm (for the $-\text{CH}_3$ group) are expected.[3]

Rationale for Experimental Choices:

Chloroform-d (CDCl_3) is the solvent of choice for the NMR analysis of these derivatives due to its excellent ability to dissolve moderately polar organic compounds and its single deuterium resonance which simplifies the proton spectrum.[4]

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

- **Carbonyl Carbons (C=O):** The carbonyl carbons of the dicarboxylate groups are the most deshielded, appearing far downfield in the region of δ 168-175 ppm.[3]
- **Aromatic Carbons:** The carbons of the benzene ring resonate in the δ 110-150 ppm range. The quaternary carbons, C-3a and C-7a, can be distinguished from the protonated carbons using spectral editing techniques like DEPT.[5]
- **C-2 Carbon:** The C-2 carbon, being bonded to both a nitrogen atom and a carbonyl group, is found in the δ 60-70 ppm region.
- **C-3 Carbon:** The C-3 methylene carbon is observed further upfield, typically between δ 30-40 ppm.
- **Ester Carbons:** The carbons of the ester groups are also characteristic. For a methyl ester, the methoxy carbon resonates around δ 51-53 ppm. For a diethyl ester, the methylene carbon appears around δ 60-62 ppm, and the terminal methyl carbon is found around δ 14-15 ppm.[3]

Experimental Protocol: NMR Data Acquisition

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified derivative in about 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0.00 ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (400 MHz or greater) for optimal resolution and sensitivity.[6]
- **¹H NMR Parameters:**
 - **Pulse Sequence:** A standard single-pulse (zg30) sequence is typically used.

- Spectral Width: 0-16 ppm.
- Number of Scans: 16 to 64 scans are usually sufficient.
- Relaxation Delay: A delay of 1-2 seconds between pulses is standard.
- ¹³C NMR Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: A larger number of scans (1024-4096) is required due to the lower natural abundance of ¹³C.
 - Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
- Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier transformation, phase correction, and baseline correction using appropriate NMR processing software.

Comparative NMR Data for 1,2-Indolinedicarboxylate Esters

Compound	H-2 (δ, ppm)	H-3 (δ, ppm)	Aromatic (δ, ppm)	C-2 (δ, ppm)	C-3 (δ, ppm)	C=O (δ, ppm)
Dimethyl 1,2-indolinedicarboxylate	~5.0	~3.0-3.4	~7.0-7.5	~65	~35	~172, 170
Diethyl 1,2-indolinedicarboxylate	~5.1	~3.1-3.5	~7.0-7.5	~66	~35	~171, 169

Note: These values are estimations based on typical chemical shifts for analogous structures and should be confirmed by experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation.

Characteristic Vibrational Frequencies (cm^{-1}):

- **C=O Stretching:** The most intense and diagnostic absorption in the IR spectrum of these derivatives is the carbonyl (C=O) stretching vibration of the two ester groups, which appears as strong bands in the $1700\text{-}1750\text{ cm}^{-1}$ region. The N-alkoxycarbonyl group often absorbs at a slightly lower frequency than the C-2 ester due to electronic effects.^[7]
- **C-N Stretching:** The stretching vibration of the C-N bond within the indoline ring is expected in the $1200\text{-}1350\text{ cm}^{-1}$ range.
- **C-O Stretching:** The C-O single bond stretching of the ester functionalities gives rise to strong absorptions in the fingerprint region, between $1000\text{-}1300\text{ cm}^{-1}$.
- **Aromatic C=C Stretching:** Medium to weak intensity bands corresponding to the C=C stretching of the aromatic ring are found between $1450\text{-}1600\text{ cm}^{-1}$.^[8]
- **Aromatic C-H Bending:** Out-of-plane C-H bending vibrations of the substituted benzene ring appear in the $700\text{-}900\text{ cm}^{-1}$ region. The pattern of these bands can provide clues about the substitution on the aromatic ring.

Experimental Protocol: FT-IR Data Acquisition

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) method is highly convenient and requires placing a small amount of the neat compound directly onto the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).^[6]
- **Instrumentation:** An FT-IR spectrometer is used to record the spectrum.
- **Parameters:**

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: A resolution of 4 cm^{-1} is typically sufficient.
- Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.
- Data Processing: A background spectrum is collected first and automatically subtracted from the sample spectrum by the instrument's software.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π -electrons in chromophores such as aromatic rings.

Expected Absorption Maxima (λ_{max}):

The primary chromophore in 1,2-indolinedicarboxylate derivatives is the benzene ring. The electronic transitions are typically of the $\pi \rightarrow \pi^*$ type.^[9]

- An intense absorption band is generally observed around 250-260 nm.
- A second, often weaker, absorption band may be present around 280-300 nm.^[10]

The solvent and any substituents on the aromatic ring can influence the exact position and intensity of these absorption maxima.

Experimental Protocol: UV-Vis Data Acquisition

- Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) using a quartz cuvette. The concentration should be adjusted to yield an absorbance value in the optimal range of 0.2 to 0.8.
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the measurement.
- Parameters:
 - Wavelength Range: 200-400 nm.

- Scan Speed: A medium scan speed is appropriate.
- Data Processing: The spectrum is recorded, and the wavelength of maximum absorbance (λ_{max}) is identified. A baseline correction is performed using a cuvette containing only the solvent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation pattern.[\[11\]](#)

Expected Fragmentation Pattern:

In the mass spectrum, the molecular ion peak (M^+) confirms the molecular weight of the derivative. The fragmentation pathways are often predictable and provide structural information.

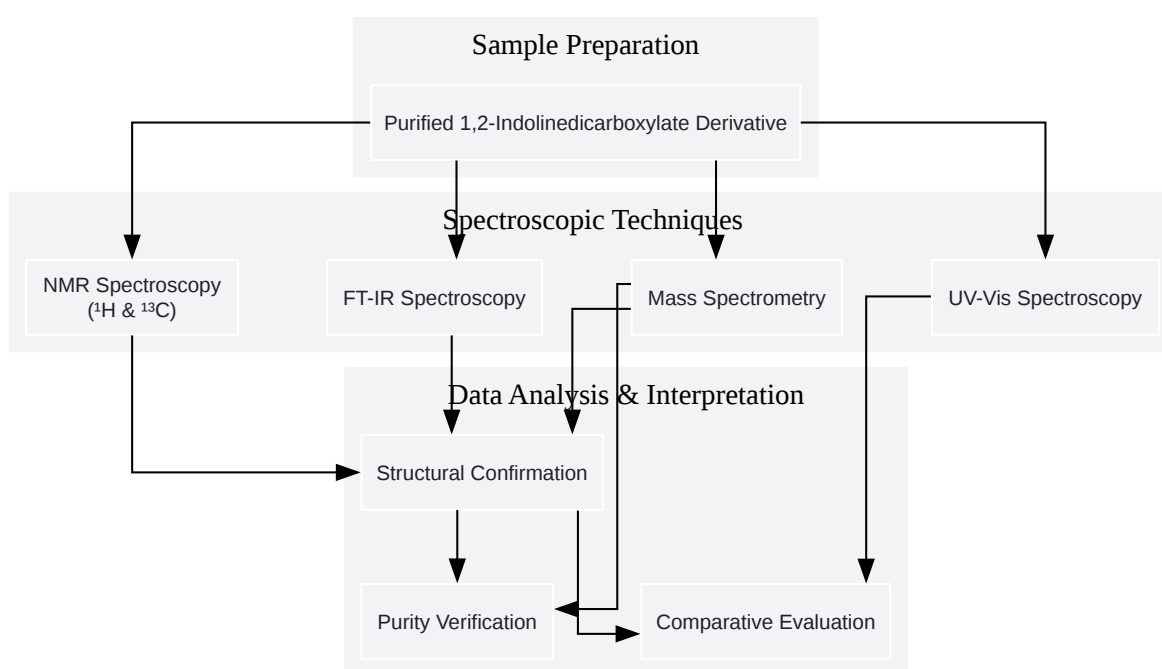
- Loss of an Alkoxy Group (-OR): A common fragmentation is the loss of the alkoxy group from one of the esters, resulting in an $[M - OR]^+$ ion.
- Loss of an Ester Group (-COOR): The loss of an entire ester group can also be observed, leading to an $[M - COOR]^+$ fragment.
- Indoline Ring Cleavage: Fragmentation of the indoline ring itself can occur, producing characteristic lower mass ions.[\[12\]](#)

Experimental Protocol: Mass Spectrometry Data Acquisition

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a coupled chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electrospray ionization (ESI) is a soft ionization method well-suited for these compounds, typically generating the protonated molecule $[M+H]^+$ or adducts like $[M+Na]^+$.[\[13\]](#) Electron ionization (EI) can also be employed and will generally produce more extensive fragmentation.

- Mass Analysis: The generated ions are separated according to their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Visualizing the Analytical Workflow



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Caption: A schematic workflow for the comprehensive spectroscopic characterization of 1,2-indolinedicarboxylate derivatives.

Conclusion

The synergistic application of NMR, FT-IR, UV-Vis, and Mass Spectrometry provides a robust framework for the comprehensive characterization of 1,2-indolinedicarboxylate derivatives. Each technique offers a unique and complementary piece of the structural puzzle. The detailed

protocols and expected spectroscopic data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and analysis of this important class of heterocyclic compounds, ensuring the integrity and quality of their research.

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